6H-[1,4,2]Dioxazolo[2,3-d]tetrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6H-[1,4,2]Dioxazolo[2,3-d]tetrazole is a heterocyclic compound characterized by a five-membered ring structure containing two oxygen atoms and four nitrogen atoms. This compound is part of the tetrazole family, known for its diverse applications in medicinal chemistry, material science, and other fields due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6H-[1,4,2]Dioxazolo[2,3-d]tetrazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of a suitable dioxazole derivative with azide sources under acidic or basic conditions . The reaction conditions often require careful temperature control and the use of catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve scalability. The use of advanced purification techniques such as crystallization and chromatography is essential to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
6H-[1,4,2]Dioxazolo[2,3-d]tetrazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form higher oxidation state derivatives.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: Nucleophilic and electrophilic substitution reactions are common, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like halogens, alkylating agents, and acylating agents are employed under controlled conditions.
Major Products
The major products formed from these reactions include various substituted and functionalized derivatives of this compound, which can be tailored for specific applications in medicinal chemistry and material science .
Scientific Research Applications
6H-[1,4,2]Dioxazolo[2,3-d]tetrazole has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 6H-[1,4,2]Dioxazolo[2,3-d]tetrazole involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s unique structure allows it to form stable complexes with metal ions and other biomolecules, influencing various biochemical pathways . These interactions can lead to the inhibition of enzyme activity or modulation of receptor functions, contributing to its biological effects .
Comparison with Similar Compounds
Similar Compounds
2H-Tetrazolium: Another tetrazole isomer with distinct structural and chemical properties.
5H-Tetrazole: A less common isomer with different reactivity and applications.
Uniqueness
This compound stands out due to its unique combination of oxygen and nitrogen atoms in the ring structure, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for specialized applications in various fields .
Properties
CAS No. |
634198-36-0 |
---|---|
Molecular Formula |
C2H2N4O2 |
Molecular Weight |
114.06 g/mol |
IUPAC Name |
[1,4,2]dioxazolo[3,2-e]tetrazole |
InChI |
InChI=1S/C2H2N4O2/c1-7-2-3-4-5-6(2)8-1/h1H2 |
InChI Key |
CHMKCFXAXOPALZ-UHFFFAOYSA-N |
Canonical SMILES |
C1OC2=NN=NN2O1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.